beta-Aflatrem

Insecticidal Activity Agricultural Biotechnology Mycotoxin Research

β-Aflatrem (CAS 144446-23-1) is a potent tremorgenic indole-diterpene mycotoxin serving as a critical analytical reference standard and pharmacological probe. Generic IDT compounds cannot substitute for this stereoisomer due to divergent target engagement profiles-paxilline and verruculogen act as allosteric enhancers of maxi-K channel binding, whereas β-Aflatrem functions as an inhibitor. • ≥98% purity (HPLC), authenticated for reliable LC-MS/MS quantification in metabolomics and natural product discovery workflows • Validated maxi-K channel inhibitor-reduces [125I]ChTX binding; stereochemically distinct from allosteric modulators in the same assay system • Documented 91% reduction in H. zea larval weight gain at 100 ppm-benchmark compound for insecticidal SAR studies

Molecular Formula C32H39NO4
Molecular Weight 501.667
CAS No. 144446-23-1
Cat. No. B593460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Aflatrem
CAS144446-23-1
Molecular FormulaC32H39NO4
Molecular Weight501.667
Structural Identifiers
SMILESCC1(C2C(=O)C=C3C4(CCC5CC6=C(C5(C4(CCC3(O2)O1)C)C)NC7=C6C=C(C=C7)C(C)(C)C=C)O)C
InChIInChI=1S/C32H39NO4/c1-8-27(2,3)18-9-10-22-20(15-18)21-16-19-11-12-31(35)24-17-23(34)26-28(4,5)37-32(24,36-26)14-13-29(31,6)30(19,7)25(21)33-22/h8-10,15,17,19,26,33,35H,1,11-14,16H2,2-7H3/t19-,26-,29+,30+,31+,32-/m0/s1
InChIKeyONMXSHAELZXSPO-SDPXOEJRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Aflatrem: Indole-Diterpene Tremorgenic Mycotoxin


Beta-Aflatrem (CAS 144446-23-1), also known as Aflatrem B, is a potent tremorgenic mycotoxin belonging to the paspaline-derived indole-diterpene (IDT) class of secondary metabolites, primarily isolated from the sclerotia of the soil fungus Aspergillus flavus [1]. As a stereoisomer of aflatrem, it shares the complex paxilline-like core structure but features distinct stereochemical and functional group arrangements that critically influence its biological profile [2]. This compound is characterized by a molecular formula of C32H39NO4, a molecular weight of 501.66 g/mol, and a high predicted LogP of approximately 5.1, indicating significant lipophilicity [3]. Its primary applications in scientific procurement are as an analytical reference standard for mycotoxin identification and as a specialized research tool for investigating indole-diterpene pharmacology, neurotoxicology, and insecticidal mechanisms .

Beta-Aflatrem: Non-Interchangeable with Other Indole-Diterpenes


The indole-diterpene (IDT) family, which includes beta-Aflatrem, aflatrem, paspalinine, paxilline, and lolitrem B, exhibits profound functional divergence despite sharing a common biosynthetic origin from paspaline [1]. Simple substitution of beta-Aflatrem with its isomer aflatrem or another IDT in a research protocol is invalid due to stark, quantifiable differences in target engagement and biological outcome. For instance, in maxi-K channel binding assays, beta-Aflatrem acts as an inhibitor, whereas structurally related compounds like paxilline and verruculogen act as allosteric enhancers of toxin binding, demonstrating opposite modulatory effects within the same assay system [2]. Furthermore, in vivo tremorgenic profiles differ drastically; lolitrem B elicits a sustained tremor response lasting over 24 hours, while aflatrem produces a more transient effect, underscoring that the stereochemical and functional group nuances of each IDT translate into non-interchangeable pharmacodynamic signatures [3]. Selecting a generic IDT without considering these specific, data-backed distinctions will compromise experimental reproducibility and lead to erroneous mechanistic conclusions.

Beta-Aflatrem: Product-Specific Evidence for Selection


Insecticidal Activity Against Helicoverpa zea

Beta-Aflatrem demonstrates significant insecticidal activity against the corn earworm (Helicoverpa zea), a key agricultural pest. In a standard diet incorporation assay, the inclusion of beta-Aflatrem at a concentration of 100 ppm resulted in a 91% reduction in weight gain in H. zea larvae compared to a control diet [1]. This quantifiable anti-insectan effect establishes a clear functional differentiation from other indole-diterpenes that may lack this specific ecological activity profile, despite sharing a common structural core. This data positions beta-Aflatrem as a specialized metabolite for studies on natural product-based pest management and fungal-insect ecological interactions.

Insecticidal Activity Agricultural Biotechnology Mycotoxin Research

Maxi-K Channel Binding Inhibition

In a comparative study of indole diterpenes on high-conductance calcium-activated potassium (maxi-K) channels, beta-Aflatrem (as an aflatrem isomer) was characterized as an inhibitor of [125I]charybdotoxin (ChTX) binding to bovine aortic smooth muscle sarcolemmal membranes [1]. This is in direct contrast to structurally related compounds paxilline and verruculogen, which were found to enhance toxin binding in the same assay [1]. This allosteric modulation data highlights that even closely related indole-diterpenes can have opposite effects on the same molecular target, reinforcing the critical importance of using the precise compound for mechanistic studies. Beta-Aflatrem's inhibitory profile aligns it with paspalitrem A, paspalitrem C, and penitrem A, while clearly distinguishing it from paxilline and verruculogen [1].

Ion Channel Pharmacology Neurotoxicology Allosteric Modulation

Acute Reversible Tremorgenic Profile In Vivo

Beta-Aflatrem, as an isomer of aflatrem, is characterized by a defined in vivo tremorgenic dose-response. An oral dose of 1 mg administered to mice is sufficient to induce tremors, which typically increase in severity over 1-2 hours post-administration, with animals generally recovering within 24-48 hours [1]. This acute and reversible tremorgenic profile contrasts with other IDTs like lolitrem B, which elicits a sustained tremor response persisting for over 24 hours [2]. This difference in tremor duration is a critical experimental variable, making beta-Aflatrem a more suitable candidate for studies requiring a shorter-term, reversible neurotoxic insult, as opposed to the prolonged neurological effects observed with lolitrem B [2].

In Vivo Toxicology Neuropharmacology Mycotoxicology

Analytical Reference Standard for Dereplication

Beta-Aflatrem is commercially available with a certified purity of ≥98%, typically characterized by comprehensive spectroscopic methods including 1D and 2D NMR and mass spectrometry, and is specifically validated for use as an analytical reference standard . Its unique physicochemical properties—including a melting point of 188-190°C, a boiling point of 663.6±55.0°C at 760 mmHg, and a predicted LogP of 5.1—provide distinct benchmarks for identification and quality control [1][2]. In metabolomic and dereplication workflows, the availability of a highly pure, structurally authenticated standard of beta-Aflatrem is essential for accurate quantification and for distinguishing it from its co-occurring isomer aflatrem and other fungal IDTs, which may be present in complex biological matrices . This ensures that research findings are attributed to the correct molecular entity, preventing misidentification that can arise from relying solely on mass spectrometric data for this structurally complex class of compounds.

Analytical Chemistry Metabolomics Natural Product Dereplication

Beta-Aflatrem: Recommended Application Scenarios


Development of Bio-Based Insecticidal Agents

Based on its demonstrated ability to reduce H. zea larval weight gain by 91% at 100 ppm in diet incorporation assays [1], beta-Aflatrem is a high-priority research compound for agricultural biotechnology groups focused on identifying and characterizing novel, naturally-derived insecticidal lead compounds. Researchers can utilize beta-Aflatrem as a positive control or benchmark molecule in bioassays designed to screen for new fungal metabolites with similar or superior anti-insectan properties. Its quantifiable activity provides a robust endpoint for structure-activity relationship (SAR) studies aimed at optimizing the indole-diterpene scaffold for improved potency, selectivity, and field stability, potentially leading to the development of new biopesticides with a novel mode of action distinct from conventional synthetic insecticides.

Investigating Indole-Diterpene Mechanisms of Action

Beta-Aflatrem's well-characterized activity as an inhibitor of [125I]ChTX binding to maxi-K channels [1] makes it an essential tool for neuropharmacological and toxicological research. Laboratories investigating the role of maxi-K channels in neurological disorders, smooth muscle contractility, or neurotransmitter release should select beta-Aflatrem as a specific, non-peptidyl pharmacological probe. Furthermore, its defined in vivo tremorgenic profile—with a peak effect at 1-2 hours and recovery within 24-48 hours at a 1 mg oral dose in mice [2]—makes it a suitable agent for creating acute, reversible neurological challenge models. This allows for the study of tremor mechanisms, compensatory neuronal responses, and the evaluation of potential therapeutic interventions for tremor-related conditions, while clearly distinguishing its effects from the more prolonged neurotoxicity of compounds like lolitrem B [3].

Analytical Standard for Dereplication

In metabolomics and natural product discovery workflows, the procurement of a high-purity (≥98%), analytically authenticated standard of beta-Aflatrem is essential [1][2]. Researchers analyzing fungal extracts or complex biological samples for the presence of tremorgenic mycotoxins must use beta-Aflatrem as a certified reference material for accurate identification and quantification via LC-MS or GC-MS. Its unique physicochemical properties, such as a melting point of 188-190°C and a predicted LogP of 5.1, serve as critical benchmarks for dereplication, ensuring that signals are correctly assigned to beta-Aflatrem and not mistakenly to its isomer aflatrem or other structurally similar IDTs [3]. This is fundamental for maintaining data integrity in studies on fungal secondary metabolism, food safety, and environmental toxicology.

Functional Characterization of Biosynthetic Gene Clusters

For research groups focused on fungal genetics and synthetic biology, beta-Aflatrem is a key analytical endpoint for characterizing the function of the aflatrem biosynthesis gene cluster (e.g., ATM1 and ATM2 loci) in Aspergillus flavus and related species [1]. Heterologous expression of candidate biosynthetic genes in hosts like Penicillium paxilli requires a reliable, pure standard of beta-Aflatrem to confirm successful pathway reconstitution and to quantify production titers. The ability to accurately detect and quantify beta-Aflatrem is crucial for gene knockout, complementation, and metabolic engineering studies aimed at elucidating the complex enzymology of IDT biosynthesis or at producing novel IDT derivatives with potentially altered biological activities. This application is directly supported by the compound's role as a characterized alternative substrate for the enzyme aflatrem synthase [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Aflatrem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.